molecular formula C15H31NO2 B3068027 tert-Butyl 11-aminoundecanoate CAS No. 220851-29-6

tert-Butyl 11-aminoundecanoate

Cat. No.: B3068027
CAS No.: 220851-29-6
M. Wt: 257.41 g/mol
InChI Key: LEMMJNALIIDDRY-UHFFFAOYSA-N
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Description

tert-Butyl 11-aminoundecanoate: is a compound that serves as a PROTAC linker, which refers to the PEG composition. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 11-aminoundecanoate can be synthesized through a series of chemical reactions. The general synthetic route involves the esterification of 11-aminoundecanoic acid with tert-butyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 11-aminoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 11-aminoundecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a PROTAC linker in the synthesis of PROTAC molecules, which are used to study protein degradation.

    Biology: Employed in the development of targeted protein degradation therapies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-causing proteins.

    Industry: Utilized in the production of specialized chemicals and materials

Comparison with Similar Compounds

  • tert-Butyl 11-aminododecanoate
  • tert-Butyl 11-aminononanoate
  • tert-Butyl 11-aminodecanoate

Comparison: tert-Butyl 11-aminoundecanoate is unique due to its specific chain length and functional groups, which make it particularly suitable as a PROTAC linker. Compared to similar compounds, it offers optimal flexibility and stability, enhancing the efficiency of PROTAC molecules in targeting and degrading specific proteins .

Properties

IUPAC Name

tert-butyl 11-aminoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMMJNALIIDDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220851-29-6
Record name tert-butyl 11-aminoundecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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